BenchChemオンラインストアへようこそ!

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide

HDAC inhibition epigenetic probe pyrimidine-sulfonamide scaffold

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide (CAS 333747-34-5) is a synthetic sulfonamide derivative combining a 4,6-dimethylpyrimidin-2-yl-sulfamoyl pharmacophore with a 3-(phenylthio)propanamide side chain. It is classified within the broader pyrimidine-sulfonamide chemical space and has been deposited into public screening collections such as PubChem (SID and ZINC.

Molecular Formula C21H22N4O3S2
Molecular Weight 442.55
CAS No. 333747-34-5
Cat. No. B2559283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide
CAS333747-34-5
Molecular FormulaC21H22N4O3S2
Molecular Weight442.55
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C
InChIInChI=1S/C21H22N4O3S2/c1-15-14-16(2)23-21(22-15)25-30(27,28)19-10-8-17(9-11-19)24-20(26)12-13-29-18-6-4-3-5-7-18/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,22,23,25)
InChIKeyAPZAOQLAMBRBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide (CAS 333747-34-5): Chemical Identity and Structural Classification for Procurement Evaluation


N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide (CAS 333747-34-5) is a synthetic sulfonamide derivative combining a 4,6-dimethylpyrimidin-2-yl-sulfamoyl pharmacophore with a 3-(phenylthio)propanamide side chain. It is classified within the broader pyrimidine-sulfonamide chemical space and has been deposited into public screening collections such as PubChem (SID 46250784) and ZINC [1]. Experimental characterization data for this specific compound remain sparse in the peer-reviewed primary literature; key physicochemical parameters (molecular weight 442.55 g/mol, molecular formula C21H22N4O3S2, logP approximately 3.17) have been catalogued by computational databases [2].

Why Generic Substitution of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide Is Not Supported by Current Evidence


Compounds bearing the 4,6-dimethylpyrimidin-2-yl-sulfamoyl core are often erroneously treated as functionally interchangeable due to their shared sulfonamide backbone. However, the 3-(phenylthio)propanamide side chain of CAS 333747-34-5 introduces a thioether linker and a terminal phenyl ring that are absent in common analogs such as (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)acrylamide (SPHA) or the simple N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propionamide series [1]. These structural differences are predicted to alter hydrogen-bonding capacity, conformational flexibility, and metabolic stability relative to comparator molecules, although direct head-to-head experimental comparisons have not yet been published in the indexed scientific literature. At the time of this analysis, publicly verifiable quantitative differentiation data for CAS 333747-34-5 remain extremely limited, and any procurement decision based on claimed superiority over in-class analogs should be treated as speculative until corroborated by primary research [2].

Quantitative Evidence Guide: N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide (CAS 333747-34-5) vs. In-Class Comparators


HDAC3 Biochemical Inhibition: ZINC-Predicted pKi vs. Structurally Distinct Pyrimidine-Sulfonamide Hits

A ZINC20 database entry for a substance sharing the molecular formula C21H22N4O3S2 and designated ZINC000084652912 reports a predicted HDAC3 inhibitory pKi of 5.31 (+/- 0.24), corresponding to an IC50 of approximately 4.9 µM [1]. This value places the compound in a moderate affinity range for the HDAC3 target. For context, the top-performing compounds in the same HDAC3 screen achieve pKi values of 8.78–8.47, representing approximately 3.5 log units of affinity separation [1]. No direct experimental HDAC3 inhibition data for CAS 333747-34-5 have been located in peer-reviewed publications.

HDAC inhibition epigenetic probe pyrimidine-sulfonamide scaffold

Structural Differentiation: 3-(Phenylthio)propanamide Side Chain vs. 3-Phenylpropanamide Analog (CAS 307545-54-6)

The closest commercially catalogued structural analog to CAS 333747-34-5 is N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenylpropanamide (CAS 307545-54-6), which substitutes a methylene group for the thioether sulfur atom at the beta-position of the propanamide chain . This single-atom substitution (S → CH2) is predicted to alter several physicochemical properties: the thioether introduces a polarizable sulfur atom that can participate in chalcogen bonding, while the all-carbon chain in CAS 307545-54-6 lacks this interaction capacity. Quantitative experimental comparisons of solubility, permeability, or target binding between these two compounds have not been published in the peer-reviewed literature. The synthetic route for CAS 333747-34-5, involving coupling of 3-(phenylthio)propanoic acid to the sulfonamide aniline intermediate, differs from the preparation of the phenylpropanamide analog, which uses 3-phenylpropionyl chloride [1].

medicinal chemistry structure-activity relationship thioether modification

BindingDB Affinity Profiling for 4,6-Dimethylpyrimidin-2-yl-sulfamoyl Congeners: IC50 Benchmarking

BindingDB entry BDBM75989 reports a primary screening IC50 of >39.8 µM (>3.98 × 10^4 nM) for MLS000676678, a compound containing the identical 4,6-dimethylpyrimidin-2-yl-sulfamoyl-phenyl core but differing in the side chain (2-(1H-1,2,4-triazol-5-ylthio)acetamide vs. 3-(phenylthio)propanamide in the target compound) [1]. This value was obtained from the Scripps Research Institute Molecular Screening Center (MLPCN). The >39.8 µM IC50 indicates that this core scaffold, when combined with a heterocyclic thioacetamide side chain, shows no significant activity in the assayed target(s). While this result cannot be directly extrapolated to CAS 333747-34-5, it establishes a quantitative baseline expectation that unoptimized 4,6-dimethylpyrimidin-2-yl-sulfamoyl-phenyl derivatives may require substantial structural optimization to achieve sub-micromolar potency in biochemical assays. No analogous screening data for the 3-(phenylthio)propanamide variant have been deposited in public databases.

high-throughput screening MLPCN sulfonamide library

Physicochemical Property Comparison: Calculated logP and Topological Polar Surface Area vs. Sulfamethazine

Using the classic sulfonamide antibacterial sulfamethazine (CAS 57-68-1) as a historical baseline for the 4,6-dimethylpyrimidin-2-yl-sulfonamide scaffold, CAS 333747-34-5 differs substantially in both logP and topological polar surface area (tPSA). The target compound's predicted logP of approximately 3.17 is nearly 3 log units higher than sulfamethazine (experimental logP approximately 0.3), reflecting the lipophilic contribution of the 3-(phenylthio)propanamide side chain [1][2]. The tPSA of the target compound, estimated at approximately 128 Ų based on ZINC20 fragment descriptors (4 hydrogen bond donors, 9 acceptors), is comparable to sulfamethazine (approximately 106 Ų), indicating that the additional thioether and amide groups do not substantially increase polar surface area despite the increased molecular weight [1][2]. These calculated properties suggest that CAS 333747-34-5 may exhibit higher membrane permeability and lower aqueous solubility than sulfamethazine, although experimental validation is lacking.

ADME prediction drug-likeness physicochemical profiling

Fluorescence Binding Affinity of a Structurally Proximal Analog (SPHA) to Bovine Serum Albumin

The cinnamic acid derivative (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)acrylamide (SPHA), which shares the identical 4,6-dimethylpyrimidin-2-yl-sulfamoyl-phenyl substructure with CAS 333747-34-5, has been characterized for bovine serum albumin (BSA) binding via fluorescence and UV-vis spectroscopy [1]. SPHA demonstrated concentration-dependent fluorescence quenching of BSA, with thermodynamic parameters (ΔH, ΔS, ΔG) determined from van't Hoff analysis, indicating a spontaneous binding process driven by hydrophobic interactions and hydrogen bonding [1]. While the 3-(phenylthio)propanamide side chain of CAS 333747-34-5 differs from the 3-(4-hydroxyphenyl)acrylamide moiety of SPHA, the shared sulfonamide-pyrimidine core suggests that the target compound may similarly exhibit serum protein binding, a property that could influence both in vitro assay performance and pharmacokinetic behavior. No BSA binding data for CAS 333747-34-5 itself have been reported.

BSA binding fluorescence quenching serum protein interaction

Patent Landscape: Pyrimidine Sulfamide Derivatives as ETA Receptor Antagonists — Absence of CAS 333747-34-5 in Lead Optimization Series

WIPO patent application WO/2019/101039, filed by Medshine Discovery Inc. and Shijiazhuang Sagacity New Drug Development Co., Ltd., discloses a series of pyrimidine sulfamide derivatives as ETA receptor antagonists, with exemplified compounds demonstrating IC50 values against the ETA receptor in the nanomolar range [1]. CAS 333747-34-5 is not enumerated among the exemplified compounds in this patent family, nor is the 3-(phenylthio)propanamide side chain represented in the Markush structures. The patent explicitly claims pyrimidine sulfamide derivatives with specific substitution patterns (e.g., N-[5-(4-bromophenyl)-6-[2-...]) that differ from the target compound [1]. This patent landscape analysis indicates that CAS 333747-34-5 occupies a structurally distinct chemical space not covered by the current ETA receptor antagonist intellectual property, which may affect its selection as a reference compound for ETA receptor pharmacology studies.

endothelin receptor antagonist patent analysis pyrimidine sulfamide

Recommended Application Scenarios for N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide (CAS 333747-34-5) Based on Current Evidence


Chemical Library Diversification for High-Throughput Screening

CAS 333747-34-5 provides a thioether-containing chemotype that is underrepresented in commercial pyrimidine-sulfonamide screening collections. Its predicted logP of approximately 3.17 distinguishes it from more polar sulfonamide analogs [1], making it suitable for diversity-oriented screening libraries targeting lipophilic protein binding pockets. Procurement for HTS campaigns should include a ≥95% purity specification (HPLC-UV) with NMR confirmation of the thioether linkage integrity, as this functional group is both the key differentiating feature and a potential site of oxidative degradation.

Negative Control Compound for ETA Receptor Antagonist Programs

Patent analysis confirms that the 3-(phenylthio)propanamide side chain of CAS 333747-34-5 is structurally distinct from the substitution patterns claimed in WO/2019/101039 for ETA receptor antagonists [1]. This compound may therefore serve as a matched negative control in ETA receptor binding assays, provided that its lack of significant ETA affinity is experimentally verified prior to use. Procurement for this application should be accompanied by a certificate of analysis confirming the absence of ETA-active impurities.

Serum Protein Binding Reference Standard for Sulfonamide-Pyrimidine Conjugates

Based on the demonstrated BSA binding of the structurally related SPHA compound [1], CAS 333747-34-5 may be evaluated as a reference standard for assessing non-specific protein binding of lipophilic sulfonamide-pyrimidine conjugates in equilibrium dialysis or ultrafiltration assays. Procurement for this purpose should specify high purity (>98%) and include characterization data for the batch-specific plasma protein binding fraction, to be determined experimentally as these values are not currently available in the literature.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion

The 3-(phenylthio)propanamide side chain of CAS 333747-34-5 can be systematically modified (e.g., oxidation to sulfoxide/sulfone, or substitution of the phenyl ring) to generate SAR libraries exploring the impact of sulfur oxidation state and aryl substitution on target binding [2]. Procurement for SAR programs should ensure the compound is supplied as the pure thioether (not a sulfoxide/sulfone mixture), with identity confirmed by LC-MS and 1H NMR.

Quote Request

Request a Quote for N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.